molecular formula C20H22N4O B12269723 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea

1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea

Cat. No.: B12269723
M. Wt: 334.4 g/mol
InChI Key: FLUVGTFZNQNKDD-UHFFFAOYSA-N
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Description

1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is a complex organic compound that features a pyrazole ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 4-(2-bromoethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the urea moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s pyrazole ring and urea moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is unique due to its specific combination of a pyrazole ring, phenyl group, and urea moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea

InChI

InChI=1S/C20H22N4O/c1-15-5-3-4-6-18(15)23-20(25)21-13-11-16-7-9-17(10-8-16)19-12-14-22-24(19)2/h3-10,12,14H,11,13H2,1-2H3,(H2,21,23,25)

InChI Key

FLUVGTFZNQNKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C

Origin of Product

United States

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